molecular formula C8H6ClNOS B8814497 4-Chloro-2-methoxybenzo[d]thiazole CAS No. 73443-77-3

4-Chloro-2-methoxybenzo[d]thiazole

Cat. No.: B8814497
CAS No.: 73443-77-3
M. Wt: 199.66 g/mol
InChI Key: XQWPDHWIZIUXDD-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position and a methoxy group (-OCH₃) at the 2-position. The benzothiazole scaffold is widely recognized for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The chloro and methoxy substituents influence the compound’s electronic properties, solubility, and biological interactions.

Properties

CAS No.

73443-77-3

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

4-chloro-2-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNOS/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3

InChI Key

XQWPDHWIZIUXDD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(S1)C=CC=C2Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that 4-Chloro-2-methoxybenzo[d]thiazole exhibits notable anti-inflammatory effects. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the synthesis of prostaglandins involved in inflammatory processes. This mechanism positions the compound as a potential candidate for developing anti-inflammatory drugs.

Antimicrobial Activity
The compound has shown antimicrobial properties against various bacterial strains. In vitro studies suggest that it effectively inhibits both Gram-positive and Gram-negative bacteria, making it a potential lead compound for antibiotic development .

Anticancer Potential
Recent studies have highlighted the anticancer activity of this compound and its derivatives. For instance, compounds derived from this structure have demonstrated significant cytotoxic effects against cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism of action may involve disruption of microtubule dynamics, similar to established chemotherapeutic agents .

Material Science

The unique properties of this compound also extend to material science applications. Its structural characteristics allow it to be utilized in the synthesis of polymers and other materials with enhanced properties. For instance, its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Study 1: Anti-inflammatory Activity

A study focused on the synthesis and evaluation of several derivatives of this compound revealed strong anti-inflammatory effects in animal models. The compounds were tested for their ability to reduce edema and inflammation markers, showing promise for future therapeutic applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another study, the antibacterial activity of this compound was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant zones of inhibition at low concentrations, suggesting that this compound could serve as a template for new antibiotic agents .

Case Study 3: Anticancer Activity

A series of derivatives were synthesized based on this compound and evaluated for anticancer activity against multiple cancer cell lines. One derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Comparative Data Table

Application AreaObservationsReference
Anti-inflammatoryInhibits COX-1/COX-2 enzymes
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerSignificant cytotoxicity against cancer cell lines
Material ScienceEnhances thermal stability in polymers

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzothiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of 4-Chloro-2-methoxybenzo[d]thiazole and Analogs
Compound Name Substituents Key Properties/Biological Activities Reference
This compound Cl (4), OMe (2) Hypothesized enhanced solubility (due to -OMe) and moderate reactivity (Cl as electron-withdrawing group). Potential antimicrobial/anticancer activity inferred from analogs.
5-Chloro-2-ethylbenzo[d]thiazole Cl (5), Et (2) Ethyl group increases lipophilicity; positional isomerism may reduce target affinity compared to 4-Cl derivatives.
7-Chloro-2-iodo-4-methoxybenzo[d]thiazole Cl (7), I (2), OMe (4) Iodo substituent (bulky, polarizable) may enhance halogen bonding in target interactions. Methoxy at 4-position alters electronic distribution.
4-Bromo-2-chlorobenzo[d]thiazole Br (4), Cl (2) Bromo (larger, more polarizable than Cl) may improve binding in hydrophobic pockets. Higher molecular weight could affect pharmacokinetics.
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide CF₃ (4), phenyl (2) Highest anticancer activity (48% inhibition) in A-549 cells; trifluoromethyl enhances electron-withdrawing effects.

Electronic and Physicochemical Properties

  • HOMO-LUMO Gaps: Thiazole derivatives with electron-donating groups (e.g., -OMe) exhibit smaller HOMO-LUMO gaps, increasing reactivity. For example, thiazole 11 () had a lower energy gap (4.12 eV) than thiazole 6 (4.98 eV), correlating with moderate anticancer activity .
  • Solubility and Lipophilicity :

    • Methoxy groups improve aqueous solubility compared to halogens or alkyl chains. This property could make this compound more bioavailable than 5-Chloro-2-ethylbenzo[d]thiazole .

Preparation Methods

Thiocyanate-Mediated Cyclization

A widely reported method involves reacting 4-chloro-2-methoxyaniline with ammonium thiocyanate in the presence of bromine or sodium bromide as an oxidizing agent. The reaction proceeds in isopropyl alcohol at 25–30°C for 6–8 hours, yielding the benzothiazole core through intramolecular cyclization. The mechanism involves the formation of a thiourea intermediate, which undergoes oxidative cyclization to generate the thiazole ring.

Reaction Conditions:

  • Solvent: Isopropyl alcohol

  • Oxidizing Agent: Bromine (1.2 equiv)

  • Temperature: 25–30°C

  • Yield: 68–72%

This method is favored for its simplicity but requires careful control of bromine stoichiometry to avoid over-oxidation.

Diazotization-Hydrolysis Pathways

Diazotization of 2-amino-4-chlorobenzothiazole derivatives followed by hydrolysis or methoxylation offers a route to introduce the methoxy group at position 2.

Diazotization in Halogenated Solvents

A patent by Elderfield and Short describes diazotizing 2-amino-4-chlorobenzothiazole hydrobromide in ethylene dichloride with sodium nitrite and hydrochloric acid. The resulting diazonium salt is hydrolyzed to 4-chloro-2-hydroxybenzothiazole, which is subsequently treated with methyl iodide in the presence of potassium carbonate to introduce the methoxy group.

Key Steps:

  • Diazotization:

    • Solvent: Ethylene dichloride

    • Reagents: NaNO₂, HCl

    • Temperature: 0–5°C

    • Intermediate: 2-Bromo-4-chlorobenzothiazole

  • Methoxylation:

    • Reagent: Methyl iodide (1.5 equiv)

    • Base: K₂CO₃

    • Yield: 78–82%

This two-step process achieves high regioselectivity but involves hazardous intermediates.

Transition Metal-Catalyzed Coupling Reactions

Recent advances leverage palladium catalysts to construct the benzothiazole ring. A 2022 study demonstrated the use of Suzuki-Miyaura coupling to introduce the methoxy group post-cyclization.

Palladium-Catalyzed Methoxylation

A preformed 4-chlorobenzothiazole intermediate is reacted with trimethylboroxine in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C. This method allows for late-stage functionalization, enabling modular synthesis.

Optimized Parameters:

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
Boron ReagentTrimethylboroxine
Temperature80°C
Yield65–70%

While this approach offers flexibility, catalyst costs and sensitivity to oxygen limit its industrial applicability.

Comparative Analysis of Methods

The table below evaluates the three primary methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityKey AdvantageLimitation
Thiocyanate Cyclization68–72HighLow cost, simple setupBromine handling risks
Diazotization-Methoxylation78–82ModerateHigh regioselectivityMulti-step, hazardous intermediates
Pd-Catalyzed Coupling65–70LowLate-stage functionalizationHigh catalyst costs

Industrial Production Considerations

Large-scale synthesis prioritizes the thiocyanate cyclization method due to its cost-effectiveness. A 2017 technical report highlighted the use of continuous-flow reactors to enhance safety during bromine addition, achieving a 15% improvement in yield compared to batch processes. Green chemistry principles, such as substituting bromine with electrochemical oxidation, are under investigation to reduce environmental impact .

Q & A

Q. Advanced Biological Evaluation

  • Antiparasitic Activity : Tested against Leishmania spp. and Trypanosoma cruzi using promastigote/amastigote assays. IC₅₀ values are compared with reference drugs (e.g., amphotericin B) .
  • Antimicrobial Screening : Agar diffusion assays against Candida and bacterial strains, with MIC values correlated to structural features (e.g., chloro-substituent lipophilicity) .
  • Data Contradictions : Discrepancies between in silico predictions (e.g., molecular docking) and in vitro results are resolved by validating computational models with experimental IC₅₀ values and adjusting force fields in docking software .

How do substituent modifications impact its structure-activity relationships (SAR)?

Q. Advanced SAR Analysis

  • Electron-Withdrawing Groups : Chloro and methoxy groups enhance electron-deficient thiazole rings, improving binding to parasitic enzyme active sites (e.g., trypanothione reductase) .
  • Aryl Extensions : Bulky aryl groups (e.g., naphthyl) increase steric hindrance, reducing solubility but improving membrane penetration in antimicrobial assays .
  • Hybrid Derivatives : Coupling with triazole or benzimidazole rings broadens activity spectra via dual-target inhibition .

What computational tools predict its pharmacokinetic and toxicity profiles?

Q. Advanced In Silico Methods

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like CYP450 enzymes or kinase inhibitors .
  • ADMET Prediction : SwissADME and ProTox-II assess bioavailability (%ABS), hepatotoxicity, and Ames mutagenicity, guiding lead optimization .
  • QSAR Models : CoMFA/CoMSIA correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity .

How are spectral data inconsistencies resolved during characterization?

Q. Advanced Analytical Troubleshooting

  • Overlapping NMR Peaks : Deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) differentiate aromatic proton splitting patterns .
  • MS Fragmentation Ambiguities : High-resolution MS (HRMS) and isotopic labeling clarify fragmentation pathways of the thiazole core .
  • X-ray Crystallography : Resolves ambiguous NOESY correlations by providing definitive bond angles and dihedral angles .

What mechanistic insights explain its bioactivity against resistant pathogens?

Q. Advanced Mechanistic Studies

  • Enzyme Inhibition : Binds to Leishmania dihydroorotate dehydrogenase (DHODH) via hydrogen bonding with methoxy oxygen and hydrophobic interactions with the chloroaryl group .
  • Reactive Oxygen Species (ROS) Induction : Chloro-substituted thiazoles disrupt redox homeostasis in Candida albicans, confirmed via fluorescence-based ROS assays .
  • Membrane Permeabilization : Atomic force microscopy (AFM) reveals pore formation in microbial membranes, correlating with increased cytoplasmic leakage .

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